N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S.ClH/c1-4-25-8-7-17(23-25)20(27)26(10-9-24-11-13-28-14-12-24)21-22-18-15(2)5-6-16(3)19(18)29-21;/h5-8H,4,9-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVYRUXBSSGRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been associated with a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Compounds with similar structures have shown to inhibit cox-1, an enzyme involved in inflammation.
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of the cyclooxygenase (cox) pathway, which plays a crucial role in inflammation.
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic profiles.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase and selective cytotoxicity against tumorigenic cell lines
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a pyrazole ring and thiazole moiety, suggests diverse biological activities. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure
The compound can be represented by the following structural formula:
Key Structural Features
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Thiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Morpholino Group : Enhances solubility and biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structural components may contribute to its effectiveness against various pathogens. For instance, the presence of electron-withdrawing groups can enhance its antibacterial activity.
Anti-inflammatory Properties
The pyrazole scaffold is well-known for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties. The thiazole and pyrazole rings are often linked to cytotoxic effects against cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly influence the compound's potency.
- Morpholino Group : Enhances solubility and may improve bioavailability.
- Thiazole Moiety : Associated with enhanced interaction with biological targets.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a promising antibacterial profile, particularly against Staphylococcus aureus.
Study 2: Anti-inflammatory Activity
A comparative analysis of pyrazole derivatives showed that this compound inhibited COX enzymes effectively, demonstrating anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing the compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core, followed by coupling with pyrazole-carboxamide and morpholinoethyl moieties. Common steps include nucleophilic substitution, amidation, and salt formation (HCl). Solvents like dimethylformamide (DMF) or ethanol are used, often with bases (e.g., K₂CO₃) to facilitate reactions. Reaction temperatures vary from room temperature to reflux, depending on the step . Purity is monitored via HPLC and NMR .
Q. How does the hydrochloride form enhance the compound’s utility in biological assays?
The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition, cell viability). This modification ensures consistent dissolution in buffer systems, reducing experimental variability. Evidence from analogous compounds shows hydrochloride salts maintain stability under physiological pH .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms structural integrity (e.g., morpholinoethyl proton signals at δ 2.5–3.5 ppm) .
- HPLC : Assesses purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational reaction design methods improve synthesis efficiency?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error. The ICReDD framework integrates computational screening with experimental validation to optimize solvent/catalyst systems and minimize side reactions. For example, morpholinoethyl group coupling efficiency can be modeled to select ideal bases or temperatures .
Q. What strategies optimize reaction parameters for higher yields?
Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For instance:
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 25–80°C | 60°C |
| Solvent (DMF) | 10–30% v/v | 20% v/v |
| Reaction Time | 4–24 hrs | 12 hrs |
| Statistical tools (e.g., ANOVA) identify critical factors, as demonstrated in benzothiazole derivatization studies . |
Q. How do structural modifications influence biological activity and target specificity?
- Morpholinoethyl Group : Enhances solubility and modulates interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
- Pyrazole Core : Adjusting substituents (e.g., methyl vs. ethyl) alters steric hindrance, affecting binding affinity. SAR studies on analogs show trifluoromethyl groups improve metabolic stability .
- Hydrochloride Salt : Impacts pharmacokinetics (e.g., oral bioavailability in rodent models) .
Q. How to resolve contradictions in reported biological activities of derivatives?
Contradictions often arise from assay conditions (e.g., cell line variability) or impurity artifacts. Solutions include:
Q. What role do salt forms play in preclinical pharmacokinetics?
Hydrochloride salts improve solubility but may reduce membrane permeability. Balance these effects by:
- Salt Screening : Test phosphate, sulfate, or mesylate salts for optimal bioavailability.
- LogP Analysis : Compare partition coefficients of free base and salt forms to predict tissue distribution .
Methodological Recommendations
- Synthesis Optimization : Prioritize DoE over one-variable-at-a-time approaches to account for parameter interactions .
- Biological Validation : Use orthogonal assays (e.g., SPR for binding, cell-based models for efficacy) to confirm activity .
- Data Contradictions : Cross-validate findings with structurally defined analogs and computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
